3-Methyl-2-phenylbut-2-enamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7465-12-5 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methyl-2-phenylbut-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
VBLLQIIORJNPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C(=O)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methyl 2 Phenylbut 2 Enamide and Its Derivatives
Amidation Routes for the Synthesis of 3-Methyl-2-phenylbut-2-enamide
The formation of the amide bond is a cornerstone of organic synthesis, and the preparation of this compound can be achieved through several reliable amidation pathways.
Direct Coupling and Condensation Strategies
The direct formation of amides from carboxylic acids and amines is challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt from a simple acid-base reaction. chemistrysteps.comlibretexts.org To overcome this, stoichiometric coupling reagents are frequently employed to 'activate' the carboxylic acid. These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by an amine. libretexts.orgucl.ac.uk
Common coupling reagents used for such transformations include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HBTU. chemistrysteps.comucl.ac.uk The reaction typically proceeds by having the carboxylic acid add to the coupling reagent, forming a highly reactive intermediate that is then readily displaced by the amine to form the desired amide. libretexts.org
A more advanced and direct approach for synthesizing α,β-unsaturated amides involves the catalyst-free coupling of isocyanates with alkenylaluminum reagents. thieme-connect.comorganic-chemistry.org This method provides linear α,β-unsaturated amides in good to excellent yields at room temperature and demonstrates good functional-group tolerance. thieme-connect.comorganic-chemistry.org
| Coupling Reagent Class | Example(s) | General Principle | Byproduct |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. | Substituted Urea (B33335) (e.g., DCU) |
| Phosphonium Salts | PyBOP | Forms a reactive phosphonium ester. | Tripyrrolidinophosphine oxide |
| Uronium/Aminium Salts | HBTU, HATU | Forms a reactive aminium/uronium ester. | Tetramethylurea |
Transformations from Carboxylic Acid and Ester Precursors (e.g., 3-methyl-2-phenylbut-2-enoic acid and its esters)
The most conventional and widely practiced route to this compound begins with its corresponding carboxylic acid, 3-methyl-2-phenylbut-2-enoic acid. chemistrysteps.com The synthesis of this precursor acid can be accomplished through methods like the condensation of acetophenone (B1666503) with isobutyraldehyde (B47883) followed by oxidation.
Once the carboxylic acid is obtained, it can be converted to the amide via a two-step process. First, the acid is activated by converting it into a more reactive derivative, most commonly an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.ukscispace.com This acyl chloride is then reacted with a suitable nitrogen source, such as ammonia (B1221849) or a primary/secondary amine, to yield the final amide product. This is a robust and high-yielding method, though it involves handling hazardous reagents. scispace.com
Alternatively, amides can be formed from esters through a process known as aminolysis. chemistrysteps.com While the reaction of an ester with an amine is generally less vigorous than with an acyl chloride, it often requires heating or catalytic conditions to proceed efficiently. chemistrysteps.com The direct conversion of esters to primary amides can also be achieved using reagents like magnesium nitride as a convenient source of ammonia.
Stereoselective Synthesis of this compound and Related Analogues
Achieving stereochemical control is a significant challenge in modern organic synthesis. For molecules like this compound and its analogues, which can possess chiral centers, developing stereoselective synthetic routes is crucial for accessing specific, enantiomerically pure compounds.
Chiral Auxiliaries and Catalytic Asymmetric Approaches
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Pseudoephedrine and the more recent pseudoephenamine have emerged as highly practical and versatile chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched carboxylic acids, alcohols, and ketones which are precursors to chiral amides. nih.govacs.orgharvard.edu In this approach, an amide is formed between the chiral auxiliary and a suitable carboxylic acid. The auxiliary then sterically guides the approach of reagents in subsequent reactions, such as conjugate additions to α,β-unsaturated systems, leading to high diastereoselectivity. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Several methods have been developed for the asymmetric synthesis of chiral amides and their precursors:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of β,β-disubstituted acrylic acids, such as (Z)-3-phenylbut-2-enoic acid, using a chiral Nickel catalyst can produce the corresponding saturated chiral carboxylic acid with high enantioselectivity. rsc.org This acid can then be converted to a chiral amide.
Catalytic Asymmetric Epoxidation: α,β-unsaturated amides can undergo highly enantioselective epoxidation using chiral lanthanide catalysts, yielding chiral α,β-epoxy amides which are versatile building blocks for other chiral molecules. acs.orgnih.gov
Asymmetric Conjugate Addition: Copper(I)-catalyzed asymmetric conjugate hydrophosphination of α,β-unsaturated amides has been shown to produce chiral phosphines bearing an amide moiety with excellent enantioselectivity. bohrium.com Similarly, enantioselective nickel-hydride catalyzed hydroalkylation of α,β-unsaturated amides can form structurally diverse β-chiral amides. acs.org
| Auxiliary | Key Feature | Typical Application | Reference |
|---|---|---|---|
| Pseudoephedrine | Inexpensive, available as both enantiomers. Forms crystalline derivatives. | Highly diastereoselective alkylation of amide enolates. | acs.org |
| Pseudoephenamine | Free from regulatory restrictions, excellent stereocontrol, especially for quaternary centers. | Diastereoselective alkylations and conjugate additions. | nih.govharvard.edu |
| Evans Oxazolidinones | Definitive standard for many asymmetric alkylations. | Stereoselective alkylation of N-acyl oxazolidinones. | acs.org |
Enantioselective and Diastereoselective Control in Precursor Formation
Controlling stereochemistry during the formation of the precursors to this compound is an effective strategy for producing the final chiral amide. The synthesis of an enantiomerically enriched precursor, like chiral 3-phenylbutanoic acid, allows for its conversion to the target α,β-unsaturated amide without racemization.
A powerful method for this is the copper hydride (CuH)-catalyzed asymmetric reductive amidation of α,β-unsaturated carboxylic acids. This process directly couples an α,β-unsaturated carboxylic acid with a secondary amine under mild conditions to generate a β-chiral amide with high enantioselectivity. nih.gov This one-step method is highly efficient and tolerates a variety of functional groups. nih.gov For example, the reaction of (E)-3-phenylbut-2-enoic acid with a chiral amine under these conditions can yield the corresponding amide with excellent stereocontrol. nih.gov
Another approach involves the enantioselective synthesis of 1-azabicyclic molecules through a process involving dynamic kinetic equilibration of diastereomeric iminium ions followed by a stereochemistry-determining sigmatropic rearrangement. nih.gov This strategy allows for the creation of complex cyclic structures containing specific stereocenters which can be precursors to advanced analogues.
Emerging Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes, guided by the principles of green chemistry. rsc.orgsioc-journal.cn This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. Amide bond formation, one of the most common reactions in drug discovery and development, has been a major target for green innovation. ucl.ac.ukrsc.org
Traditional amidation methods that use stoichiometric coupling reagents (like DCC or HATU) are effective but suffer from poor atom economy, generating significant chemical waste. ucl.ac.ukresearchgate.net A key green strategy is the shift towards catalytic methods. sigmaaldrich.com
Catalytic Direct Amidation: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids at room temperature, offering a waste-free alternative. sigmaaldrich.com
Dehydrogenative Coupling: Ruthenium and other transition metal complexes can catalyze the direct coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas (H₂), representing an exceptionally clean transformation. sigmaaldrich.com
Biocatalysis: Enzymes are gaining traction as sustainable catalysts. Carboxylic acid reductases (CARs), for instance, can be engineered to catalyze amide bond formation from a carboxylic acid and an amine in an aqueous medium, driven by ATP. polimi.it This approach avoids organic solvents and harsh reagents. rsc.orgpolimi.it
Another tenet of green chemistry is the reduction or replacement of hazardous solvents. ucl.ac.uk Many traditional amide coupling reactions are performed in solvents like DMF (dimethylformamide) and CH₂Cl₂ (dichloromethane), which pose health and environmental risks. ucl.ac.uk Research is focused on adapting these reactions to greener solvents or developing solvent-free reaction conditions. scispace.com For example, a solvent-free method for synthesizing amides from a carboxylic acid and urea using boric acid as a catalyst has been reported, involving simple trituration and heating. scispace.com
Mechanistic Organic Chemistry of 3 Methyl 2 Phenylbut 2 Enamide: Transformations and Reactivity
Electrophilic Cyclization Reactions Involving the Amide Moiety
The presence of the N-phenylamide group in conjunction with the carbon-carbon double bond allows for intramolecular cyclization reactions initiated by electrophiles. The amide oxygen and nitrogen atoms can act as internal nucleophiles, attacking an electrophilically activated double bond.
Halofunctionalization and Related Cyclizations (e.g., Fluorocyclization with Selectfluor)
Electrophilic halofunctionalization is a powerful method for the synthesis of halogen-containing heterocyclic compounds. In the case of α,β-unsaturated amides like 3-Methyl-2-phenylbut-2-enamide, treatment with an electrophilic halogen source can induce cyclization. For instance, iodine-mediated cyclization of unsaturated amides is a known process where the amide oxygen or nitrogen can act as the internal nucleophile. nih.govbeilstein-journals.orgnih.gov The reaction is initiated by the formation of a cyclic halonium ion intermediate from the alkene, which is then attacked by the amide functionality. The regiochemical outcome, i.e., whether the oxygen or nitrogen atom of the amide attacks, is influenced by factors such as the substitution pattern and the reaction conditions. nih.gov
A particularly interesting transformation is fluorocyclization, which can be achieved using electrophilic fluorinating agents such as Selectfluor. While specific studies on this compound are not prevalent, the fluorocyclization of α,β-unsaturated amides has been shown to proceed efficiently, leading to the formation of fluorinated heterocycles. This reaction proceeds under transition-metal-free conditions and can exhibit excellent regio- and diastereoselectivity. The proposed mechanism involves a formal halocyclization process.
Elucidation of Regioselectivity and Stereoselectivity in Electrophilic Additions
The regioselectivity of electrophilic additions to the double bond of this compound is dictated by the electronic effects of the substituents. The phenyl group at the 2-position and the two methyl groups at the 3-position influence the electron density of the double bond. The phenyl group can exert both inductive and resonance effects, while the methyl groups are electron-donating through induction and hyperconjugation. These factors will influence the stability of the carbocationic intermediate formed upon addition of an electrophile.
Stereoselectivity in these reactions is also a critical aspect. The approach of the electrophile to the double bond can be influenced by the steric bulk of the substituents. For cyclic products formed via halofunctionalization, the stereochemical outcome is often governed by the principle of anti-addition, where the nucleophile attacks the halonium ion from the face opposite to the halogen bridge. The specific stereochemistry of the starting material, if chiral, can also direct the stereochemical outcome of the reaction.
Nucleophilic Addition Pathways to the α,β-Unsaturated System
The conjugated system in this compound renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Additions and Other Conjugate Additions
The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. srce.hr In the case of this compound, a wide range of soft nucleophiles can add to the β-carbon. Examples of such nucleophiles include enolates, amines, and thiols. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, or in some cases by a Lewis acid that activates the α,β-unsaturated system.
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. The efficiency of the Michael addition can be influenced by the nature of the nucleophile, the solvent, and the catalyst used. For instance, the addition of thiols (thia-Michael addition) to α,β-unsaturated compounds is a highly efficient reaction for the formation of carbon-sulfur bonds. srce.hrnih.gov
Stereochemical Aspects of Nucleophilic Transformations
When a nucleophile adds to the β-carbon of this compound, a new stereocenter can be created at this position. If the incoming nucleophile is also chiral, or if a chiral catalyst is used, the reaction can proceed with high diastereoselectivity and/or enantioselectivity. The stereochemical outcome is determined by the transition state geometry, which is influenced by steric and electronic interactions between the substrate, the nucleophile, and the catalyst.
For example, in the conjugate addition of a chiral nucleophile, the approach to the prochiral β-carbon of the amide will be favored from one face over the other, leading to the preferential formation of one diastereomer. The phenyl and methyl groups on the double bond play a crucial role in directing the incoming nucleophile.
Catalytic Hydrogenation and Related Reduction Processes
The carbon-carbon double bond in this compound can be reduced through catalytic hydrogenation. This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or rhodium, and a source of hydrogen gas. The hydrogenation of α,β-unsaturated amides leads to the corresponding saturated amides.
The asymmetric hydrogenation of enamides, which are structurally related to this compound, has been extensively studied. uit.no Chiral catalysts, often complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effect the addition of hydrogen across the double bond with high enantioselectivity. The mechanism of these reactions is complex and involves the coordination of the substrate to the metal center, followed by the stepwise or concerted addition of two hydrogen atoms. The stereochemical outcome is determined by the chiral environment created by the ligand around the metal center. While specific data for this compound is scarce, it is expected to undergo similar catalytic hydrogenation to yield the corresponding saturated amide.
Below is a table summarizing the expected products for the discussed reactions of this compound.
| Reaction Type | Reagents | Expected Product(s) |
| Electrophilic Cyclization | ||
| Halofunctionalization | I₂, NaHCO₃ | Iodinated lactam/oxazine derivatives |
| Fluorocyclization | Selectfluor | Fluorinated oxazolidinone derivatives |
| Nucleophilic Addition | ||
| Michael Addition (Thiol) | RSH, Base | 3-(Alkylthio)-3-methyl-2-phenylbutanamide |
| Michael Addition (Amine) | R₂NH | 3-(Dialkylamino)-3-methyl-2-phenylbutanamide |
| Reduction | ||
| Catalytic Hydrogenation | H₂, Pd/C | 3-Methyl-2-phenylbutanamide |
Asymmetric Hydrogenation of α,β-Unsaturated Amides and Analogues
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds from prochiral alkenes. For α,β-unsaturated amides, this transformation is of significant interest as it can generate chiral amides, which are valuable building blocks in pharmaceuticals and fine chemicals. The hydrogenation of the carbon-carbon double bond in these substrates can be achieved with high enantioselectivity using transition-metal catalysts bearing chiral ligands.
Rhodium, ruthenium, iridium, and cobalt complexes are commonly employed for the asymmetric hydrogenation of unsaturated amides. wiley-vch.denih.govub.edunih.gov The catalyst's metal center and the chiral ligand's structure are crucial in determining the reaction's efficiency and stereochemical outcome. For a trisubstituted alkene like this compound, achieving high enantioselectivity can be challenging due to steric hindrance around the double bond.
The general mechanism involves the coordination of the unsaturated amide to the chiral metal catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the alkene into the metal-hydride bond and reductive elimination of the saturated product regenerates the catalyst. The enantio-determining step is typically the migratory insertion, where the chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the double bond. nih.gov
Investigation of Catalyst Design and Performance in Reduction Processes
The design of the chiral catalyst is paramount for achieving high performance in the asymmetric hydrogenation of α,β-unsaturated amides. The choice of the metal (e.g., Rh, Ru, Ir, Co) and the ligand architecture are key factors.
Catalyst Components and Their Roles:
Metal Center: The choice of metal influences the catalytic activity and selectivity. Rhodium and Ruthenium are classic choices, while more recently, earth-abundant metals like Cobalt have shown promise. nih.govnih.gov
Chiral Ligands: Bidentate phosphine ligands, such as DuPhos and BINAP derivatives, are widely used. The ligand's chirality, bite angle, and steric bulk create a chiral pocket around the metal center, which is essential for stereodifferentiation.
Substrate-Catalyst Interaction: Non-covalent interactions between the substrate and the ligand can enhance enantioselectivity. For instance, ligands incorporating hydrogen-bond donors can interact with the amide carbonyl group, leading to a more rigid and ordered transition state.
The performance of a catalyst system is typically evaluated based on conversion, turnover number (TON), turnover frequency (TOF), and enantiomeric excess (ee). While specific data for this compound is not available, studies on structurally similar α,β-unsaturated amides provide insights into expected catalyst performance.
Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of α,β-Unsaturated Amides
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh/DuanPhos | Acyclic tetrasubstituted α,β‐unsaturated amides | up to 96% | Not Available |
| [Rh(nbd)₂]BF₄/(R)-B2 | Tri- and tetrasubstituted alkenes | up to 99:1 er | Not Available |
This table presents data for analogues, as specific data for this compound is not available in the cited literature.
Intramolecular and Intermolecular Rearrangement Reactions Involving the Amide Structure
The amide functionality, in conjunction with the adjacent double bond, can participate in various rearrangement reactions, although specific examples involving this compound are not documented. General amide rearrangements include the Hofmann, Curtius, and Lossen rearrangements, which typically involve the conversion of the amide to an amine with one fewer carbon atom via an isocyanate intermediate. However, these are more common for saturated primary amides.
For α,β-unsaturated amides, rearrangements that involve the alkene moiety are more plausible. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, could potentially occur under acidic conditions if a carbocation is formed at the γ-position. msu.edu The stability of the potential carbocation intermediates would be a key factor in determining the feasibility of such rearrangements.
The Beckmann rearrangement, which converts an oxime to an amide, is a related transformation. msu.edu While not a rearrangement of the amide itself, it represents a synthetic route to such structures. The configuration of the oxime precursor determines which group migrates.
Functional Group Interconversions at the Amide and Alkene Moieties
The amide and alkene functionalities in this compound are susceptible to a variety of interconversions.
At the Amide Moiety:
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid (3-methyl-2-phenylbut-2-enoic acid) and aniline (B41778) under acidic or basic conditions.
Reduction: The amide can be reduced to the corresponding amine. The choice of reducing agent determines the outcome. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide and the alkene.
Conversion to other functional groups: The amide can be converted to thioamides using reagents like Lawesson's reagent.
At the Alkene Moiety:
Hydrogenation: As discussed in section 3.3.1, the double bond can be hydrogenated to yield the saturated amide, 3-methyl-2-phenylbutanamide.
Halogenation: The alkene can react with halogens (e.g., Br₂) to form a dihalo-adduct.
Epoxidation: The double bond can be epoxidized using peroxy acids to form the corresponding epoxide.
Diels-Alder Reaction: If the dienophilic character of the double bond is sufficient, it could potentially participate in Diels-Alder cycloadditions.
Table 2: Potential Functional Group Interconversions for this compound
| Reagent(s) | Functional Group Targeted | Product Type |
|---|---|---|
| H₃O⁺ / heat | Amide | Carboxylic acid + Amine |
| LiAlH₄ then H₂O | Amide and Alkene | Saturated amine |
| H₂ / Chiral Catalyst | Alkene | Chiral saturated amide |
| m-CPBA | Alkene | Epoxide |
This table outlines plausible reactions based on the known reactivity of the functional groups present in this compound.
Computational and Theoretical Investigations of 3 Methyl 2 Phenylbut 2 Enamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Methyl-2-phenylbut-2-enamide. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and intrinsic reactivity.
Key aspects of its electronic structure that can be determined include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich regions. The LUMO is likely centered on the α,β-unsaturated amide system, specifically the C=C-C=O conjugated portion, which acts as a Michael acceptor. acs.org
Reactivity descriptors derived from these calculations, such as electronegativity, chemical potential, hardness, and electrophilicity index, can quantify the molecule's reactivity. For instance, the electrophilicity of the α,β-unsaturated amide moiety is a key factor in its susceptibility to nucleophilic attack, a common reaction for this class of compounds. acs.orgacs.org Computational models show that the reactivity of such acrylamides is heavily influenced by the electronic properties of substituents on the amide nitrogen and the α- and β-positions of the double bond. nih.gov
Table 1: Illustrative Calculated Electronic Properties for this compound (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 1.8 eV | Quantifies the electrophilic character of the molecule. |
Molecular Modeling of Reaction Mechanisms, Transition State Analysis, and Energy Profiles
Molecular modeling is a powerful technique for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, locate transition states, and calculate activation energies.
A characteristic reaction for α,β-unsaturated amides is the Michael addition, where a nucleophile attacks the β-carbon of the double bond. acs.org Computational studies can model this reaction, for example, with a thiol nucleophile like glutathione (B108866), to understand the step-by-step process. acs.orgnih.gov
The process involves:
Locating Reactants and Products: The geometries of the starting materials (this compound and the nucleophile) and the final adduct are optimized to find their lowest energy structures.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface.
Energy Profile Construction: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate.
For related N-phenylacrylamides, computational studies have explored mechanisms of thiol addition, suggesting that the reaction proceeds through a specific transition state where the C-S bond is formed. acs.orgnih.gov These models can also evaluate the influence of solvent and pH on the reaction barrier.
Table 2: Example Energy Profile for a Hypothetical Michael Addition Reaction (Note: Data is illustrative for the reaction of this compound with a generic nucleophile, Nu⁻.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Initial state: this compound + Nu⁻ |
| Transition State (TS) | +15.2 | Highest energy point along the reaction path. |
| Intermediate | -5.7 | A transient species formed after the TS. |
| Product | -12.4 | Final covalent adduct. |
Conformational Analysis and Stereoelectronic Effects within the Molecular Architecture
The three-dimensional structure and flexibility of this compound are crucial to its properties and interactions. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds.
The key rotatable bonds in this compound are the C-N bond between the phenyl ring and the amide nitrogen, and the C-C bond between the carbonyl group and the double bond. Rotation around these bonds can lead to various conformers with different energies. Computational scans of the potential energy surface as a function of dihedral angles can identify the most stable (lowest energy) conformers. uky.edu
For example, the relative orientation of the phenyl ring with respect to the amide plane is determined by a balance between conjugative stabilization (which favors planarity) and steric hindrance (which favors a twisted conformation). researchgate.net
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the molecule's properties, are also important. In this compound, the alignment of the nitrogen lone pair with the carbonyl π-system (amide resonance) and the alignment of the C=C and C=O π-systems (conjugation) are critical stereoelectronic interactions that dictate the molecule's planar character and electronic distribution. scilit.com Natural Bond Orbital (NBO) analysis can be used to quantify these interactions and understand their contribution to the molecule's stability. uky.edu
Table 3: Relative Energies of Potential Conformers of this compound (Note: This is a hypothetical table illustrating the results of a conformational search.)
| Conformer | Dihedral Angle (C=C-C=O) | Dihedral Angle (C-N-C_phenyl-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~0° (s-trans) | ~35° | 0.00 |
| B | ~180° (s-cis) | ~35° | +2.5 |
| C | ~0° (s-trans) | ~90° | +4.1 |
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties from first principles, providing valuable data for structure confirmation and interpretation of experimental spectra.
NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate theoretical NMR chemical shifts (δ) for ¹H and ¹³C nuclei. dergipark.org.tr By comparing the calculated shifts for a proposed structure with experimental data, one can gain confidence in the structural assignment. The calculations are typically performed on the lowest-energy conformer.
IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. aps.org These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch, N-H bend, or C=C stretch.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize observed fragmentation patterns. chemguide.co.uk By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For this compound, common fragmentations would likely involve cleavage of the amide bond (C-N bond) and fragmentations characteristic of the phenyl and butenamide moieties. libretexts.orgmdpi.com For instance, the formation of an acylium ion ([M - anilino radical]⁺) or a phenyl cation is a plausible pathway. libretexts.org
Table 4: Predicted Spectroscopic Data for this compound (Note: These values are illustrative and represent typical outputs from computational predictions.)
| Spectroscopic Parameter | Predicted Value | Assignment/Comment |
| ¹³C NMR Chemical Shift | 165 ppm | Amide Carbonyl (C=O) |
| ¹H NMR Chemical Shift | 7.8 ppm | Amide Proton (N-H) |
| IR Frequency | 1670 cm⁻¹ | C=O stretching vibration |
| IR Frequency | 3300 cm⁻¹ | N-H stretching vibration |
| Major MS Fragment (m/z) | 93 | [C₆H₅NH₂]⁺ (Aniline) |
| Major MS Fragment (m/z) | 83 | [C₅H₇O]⁺ (Acylium ion) |
Lack of Publicly Available Research on this compound as a Versatile Building Block in Complex Molecular Synthesis
Despite a comprehensive search of publicly accessible scientific literature, there is a significant lack of specific research data on the chemical compound This compound in the context of its role as a versatile building block in complex molecular synthesis. Consequently, it is not possible to provide a detailed article based on the requested outline focusing on its applications in heterocyclic and natural product synthesis, its use in creating structurally diverse molecules, or its integration into multi-step synthetic sequences.
The available information primarily pertains to related, but structurally distinct, compounds such as 3-Methyl-N-phenylbut-2-enamide. This highlights a crucial distinction in the nomenclature, where the position of the phenyl group defines the compound's identity and, subsequently, its chemical behavior and applications.
General searches on the broader class of molecules known as "enamides" reveal their importance as versatile intermediates in organic synthesis. Enamides are recognized for their dual reactivity, acting as both nucleophiles and electrophiles, which allows for their use in a variety of cyclization and annulation reactions to form complex nitrogen-containing heterocycles and natural product cores. However, this general information cannot be specifically attributed to this compound without dedicated research studies.
At present, the scientific community has not published sufficient research to detail the specific synthetic utility of this compound for the following applications:
Role of 3 Methyl 2 Phenylbut 2 Enamide As a Versatile Building Block in Complex Molecular Synthesis
Structure Reactivity Relationship Studies of 3 Methyl 2 Phenylbut 2 Enamide and Its Structural Analogues
Impact of Substituent Effects on Chemical Reactivity and Selectivity
The chemical reactivity of α,β-unsaturated amides like 3-Methyl-2-phenylbut-2-enamide is profoundly influenced by the electronic properties of substituents on the aromatic ring and the amide moiety. The electrophilicity of the β-carbon, which is the primary site for nucleophilic attack in reactions like the Michael addition, is modulated by these substituents.
Research on analogous N-aryl acrylamides demonstrates that electron-withdrawing groups (EWGs) attached to the phenyl ring enhance the compound's reactivity. rsc.org By pulling electron density away from the α,β-unsaturated system, EWGs increase the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density into the conjugated system, thereby reducing the electrophilicity of the β-carbon. rsc.org
A study comparing the reactivity of various substituted acrylamides with glutathione (B108866) (GSH) illustrates these principles. The rate of reaction is significantly affected by the nature and position of substituents. For instance, the position of an electron-donating methoxy (B1213986) (OMe) group on an aryl ring has a discernible impact on reactivity, with the effect lessening as the group moves from the ortho to the meta and para positions. rsc.org Generally, N-aryl acrylamides react faster than N-alkyl acrylamides. rsc.org
Substituents directly on the α or β carbons of the butenamide backbone also play a crucial role, primarily through steric effects. Alkyl substitution at these positions can greatly reduce reactivity. nih.gov This hindrance can impede the approach of a nucleophile to the β-carbon, slowing down the reaction rate.
The following table summarizes the reactivity trends observed in a study of various acrylamides with N-α-acetyl-L-lysine, highlighting the impact of electronic effects.
| Compound Analogue | Substituent Type | Relative Reactivity (T1/2) |
|---|---|---|
| N-(4-chlorophenyl)acrylamide | Electron-Withdrawing (p-Cl) | Faster |
| N-(4-nitrophenyl)acrylamide | Strong Electron-Withdrawing (p-NO2) | Fastest |
| N-phenylacrylamide | Neutral | Baseline |
| N-(2-methoxyphenyl)acrylamide | Electron-Donating (o-OMe) | 2.85 h |
| N-(3-methoxyphenyl)acrylamide | Electron-Donating (m-OMe) | 3.58 h |
| N-(4-methoxyphenyl)acrylamide | Electron-Donating (p-OMe) | 5.94 h |
Data derived from studies on analogous N-aryl acrylamides reacting with N-α-acetyl-L-lysine, illustrating electronic substituent effects. rsc.org
Influence of Stereochemistry on Reaction Pathways and Outcomes
The stereochemistry of 2,3-disubstituted acrylamides is a critical determinant of their reaction pathways and product selectivity. Two primary stereochemical aspects are of importance: the configuration of the carbon-carbon double bond (E/Z isomerism) and the presence of chiral centers within the molecule or reacting partners.
The E/Z configuration of the double bond can lead to significant differences in reactivity. For example, in a study of 3-methoxy-N-methylacrylamide, the E-stereoisomer was found to react with N-α-acetyl-L-lysine approximately 48 times faster than its corresponding (Z)-analog. rsc.org This difference is often attributed to steric factors that can make the approach to the β-carbon more or less hindered depending on the isomer.
Furthermore, steric repulsion between bulky substituents at the α and β positions can force the α,β-unsaturated system to twist out of planarity. core.ac.uk This loss of conjugation between the C=C and C=O bonds can have a dramatic effect, significantly decreasing the reaction rate. For instance, the addition of a tert-butyl radical to a methyl-substituted acrylamide (B121943) was found to be 37 times slower than the addition to an unsubstituted acrylamide due to this twisting effect. core.ac.uk
In the context of asymmetric synthesis, chiral auxiliaries attached to the amide nitrogen are powerful tools for controlling the stereochemical outcome of reactions. These auxiliaries create a chiral environment around the reacting double bond, leading to diastereoselective transformations. Even in cases where the α,β-unsaturated system is twisted, radical attacks can remain highly stereoselective, with the reaction occurring preferentially from the less sterically shielded face of the molecule. core.ac.uk The stereochemistry of the final product is therefore influenced by the preferred conformation of the radical intermediate, which seeks to minimize steric interactions between the incoming reactant, the substituents, and the chiral auxiliary. core.ac.uk
Design and Synthesis of Novel Analogues for Mechanistic Probing and Enhanced Reactivity
The design and synthesis of novel analogues of α,β-unsaturated amides are central to probing reaction mechanisms and developing compounds with tailored reactivity or biological activity. The α,β-unsaturated amide moiety is a well-known Michael acceptor, and its reactivity can be fine-tuned through structural modifications.
In medicinal chemistry, this moiety is often incorporated into targeted covalent inhibitors due to its moderate electrophilicity, which allows for selective reaction with a target protein. nih.gov However, this same reactivity can be a liability, leading to undesirable off-target covalent protein modification. nih.gov Consequently, a common strategy in drug design is the synthesis of analogues where the α,β-unsaturated amide is removed or replaced to mitigate this risk. In one such example, researchers initiated a hit-to-lead campaign by synthesizing the reduced, saturated analogue of an α,β-unsaturated amide hit compound, which not only removed the Michael acceptor but also resulted in a significant gain in potency. nih.gov
Conversely, the α,β-unsaturated amide functional group has been strategically introduced to replace more metabolically labile structures. In a recent study aimed at developing new antifungal agents, researchers replaced an unstable coumarin (B35378) ring in a lead compound with an α,β-unsaturated amide. nih.gov This modification successfully increased the metabolic stability of the compound fourfold while maintaining potent antifungal activity against resistant strains. nih.gov
These examples highlight the dual role of analogue synthesis. It serves as a tool for mechanistic investigation—by observing how systematic structural changes affect reactivity—and as a method for optimizing molecular properties, such as enhancing therapeutic efficacy, improving metabolic stability, or reducing potential toxicity. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
